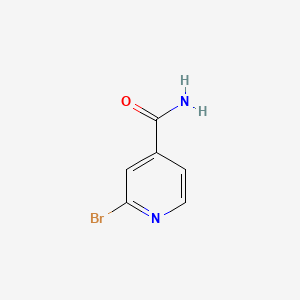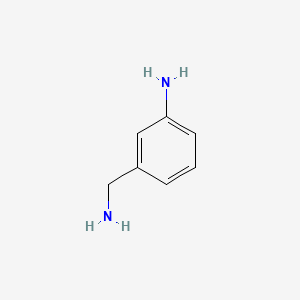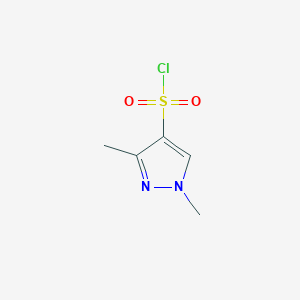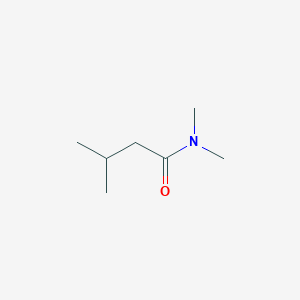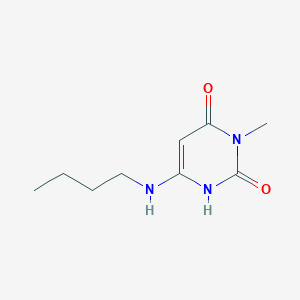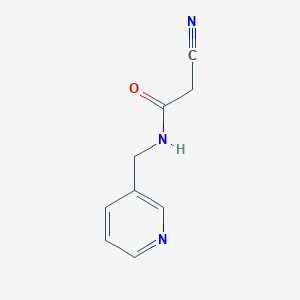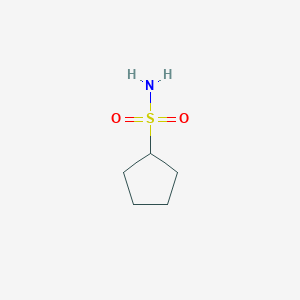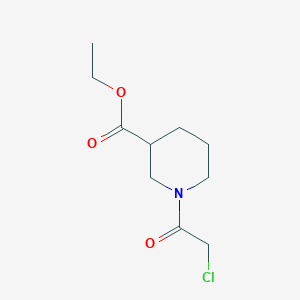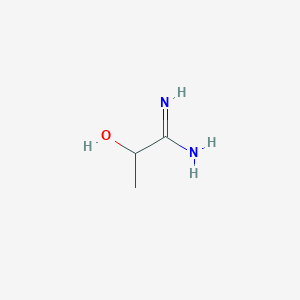
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid
Overview
Description
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid is a chemical compound that is part of a class of molecules known for their tert-butoxycarbonyl (Boc) protective group. This group is commonly used in the synthesis of peptides due to its stability and ease of removal under mild acidic conditions. The compound mentioned is structurally related to amino acids and is used in the synthesis of various pharmacologically active compounds, such as growth hormone secretagogues .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the first enantioselective synthesis of a closely related compound, (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, was achieved and incorporated into growth hormone secretagogue compounds, resulting in analogs with significantly increased in vitro potency and improved in vivo efficacy . Another synthesis approach involved the mixed anhydride method IBCF/HOBt for the preparation of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, which was characterized by various spectroscopic techniques and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of compounds within this class has been studied using techniques such as X-ray diffraction. For example, S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was found to crystallize in the orthorhombic space group, with the structure exhibiting both inter and intramolecular hydrogen bonds . These structural features are important for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Compounds with the tert-butoxycarbonyl group can undergo various chemical reactions. The Boc group itself is known for its ability to protect amines during peptide synthesis, and it can be removed under acidic conditions without affecting other sensitive functional groups. The related compound, (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, was involved in reactions such as acylation and metal-catalyzed reactions with silver trifluoroacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of the tert-butoxycarbonyl group contributes to the stability of the compound and its solubility in organic solvents. The chiral center in S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate is an example of how stereochemistry can affect the physical properties, such as melting point and optical rotation .
Scientific Research Applications
- Summary of the Application : The compound is used in the synthesis of dipeptides. It is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which is used as a starting material in dipeptide synthesis .
- Methods of Application or Experimental Procedures : The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
- Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes . The Boc-AAILs were found to be miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Safety And Hazards
Specific safety and hazard information for 2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid is not available in the sources I found. However, as with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions of 2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid are not explicitly mentioned in the sources I found. However, given its use as a building block in peptide synthesis, it may find applications in the development of new peptides for therapeutic and research purposes1.
properties
IUPAC Name |
4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVQDMFCAGQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405722 | |
| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
CAS RN |
507264-54-2 | |
| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



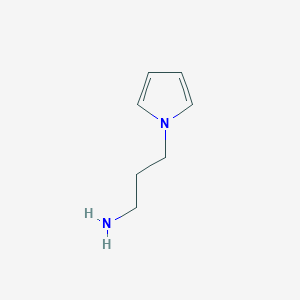

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
